Ethanaminium,N,N-diethyl-N-methyl-

描述

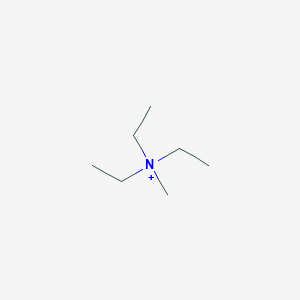

N,N-Diethyl-N-methylethanaminium: is a quaternary ammonium compound with the chemical formula C7H18N . It is a clear, colorless to pale yellow liquid at room temperature and is used in various industrial and scientific applications, including water desalination and organic chemistry .

准备方法

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method involves the reductive amination of the secondary amine N,N-diethylamine under Eschweiler-Clarke conditions.

Catalyzed Reaction: Another method includes the catalyzed reaction between ethylamine and methanol.

Industrial Production Methods: Industrial production often involves the use of tubular reactors set to specific reaction temperatures to achieve optimal yields .

化学反应分析

Types of Reactions:

Oxidation: N,N-Diethyl-N-methylethanaminium can undergo oxidation reactions, forming various oxidized products.

Reduction: It can also be reduced under specific conditions.

Substitution: This compound can participate in substitution reactions, forming different substituted products.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution Reagents: Halogens and other electrophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated derivatives .

科学研究应用

Analytical Chemistry

Ethanaminium, N,N-diethyl-N-methyl- is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. A notable application is its use in reverse phase HPLC methods, where it aids in the detection of impurities and the isolation of compounds in preparative separations.

Case Study: HPLC Method Development

- Objective : Analyze Ethanaminium, N,N-diethyl-N-methyl- using HPLC.

- Method : The mobile phase consisted of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid was replaced with formic acid.

- Results : The method proved scalable and effective for pharmacokinetic studies .

Pharmaceutical Applications

The compound has shown potential as a building block in medicinal chemistry, particularly in the synthesis of biologically active compounds. Its derivatives have been explored for their antiviral properties and ability to inhibit various pathogens.

Case Study: Antiviral Activity

- Research Focus : The synthesis of quaternary ammonium derivatives based on Ethanaminium, N,N-diethyl-N-methyl-.

- Findings : Some derivatives exhibited significant antiviral activity against influenza viruses, indicating potential therapeutic applications .

Biotechnology

In biotechnology, Ethanaminium, N,N-diethyl-N-methyl- is used as a surfactant and stabilizing agent in various formulations. Its properties enhance the solubility and stability of biological molecules.

Application Example

- Use : As a stabilizer in enzyme formulations to improve shelf life and activity.

- Impact : Enhanced performance of enzymes in industrial applications such as biofuels and pharmaceuticals.

Toxicological Assessments

Toxicity assessments have been conducted to evaluate the safety profile of Ethanaminium, N,N-diethyl-N-methyl-. Although polymers with a molecular weight greater than 1000 do not require acute toxicity tests, preliminary studies have indicated low toxicity levels for certain derivatives .

作用机制

Molecular Targets and Pathways: N,N-Diethyl-N-methylethanaminium primarily acts as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases. It can also interact with various molecular targets, including enzymes and receptors, depending on its specific application .

相似化合物的比较

N,N-Diethylmethylamine: A tertiary amine with similar applications in organic synthesis and industrial processes.

Triethylmethylammonium Bromide: Another quaternary ammonium compound used in similar applications.

Uniqueness: N,N-Diethyl-N-methylethanaminium is unique due to its specific chemical structure, which allows it to act as an effective phase transfer catalyst and surfactant in various applications .

生物活性

Ethanaminium, N,N-diethyl-N-methyl- (commonly referred to as diethylmethylammonium) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, effects on cellular membranes, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Ethanaminium, N,N-diethyl-N-methyl- has the chemical formula and a molecular weight of approximately 151.68 g/mol. It is characterized by a quaternary nitrogen atom bonded to two ethyl groups and one methyl group, contributing to its amphiphilic nature, which is crucial for its biological interactions.

Antimicrobial Activity

Ethanaminium compounds are known for their antimicrobial properties , making them suitable for use in antiseptics and disinfectants. Research indicates that these compounds can effectively inhibit the growth of various pathogens, including bacteria and fungi.

Case Studies on Antimicrobial Efficacy

- Study on Bacterial Inhibition : A study evaluated the effectiveness of ethanaminium compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating potent antibacterial activity.

- Fungal Resistance : Another investigation focused on the antifungal properties against Candida albicans, showing that ethanaminium derivatives could disrupt fungal cell membranes, leading to cell lysis.

Interaction with Biological Membranes

The ability of ethanaminium compounds to interact with biological membranes is a key aspect of their biological activity. These interactions can alter membrane fluidity and permeability, which impacts drug absorption and efficacy.

- Surfactant Properties : The amphiphilic nature of ethanaminium allows it to act as a surfactant, facilitating the penetration of drugs through lipid bilayers.

- Membrane Permeabilization : Studies have shown that these compounds can increase membrane permeability by disrupting lipid bilayer integrity, enhancing the delivery of therapeutic agents.

Comparative Analysis with Other Compounds

The following table summarizes the structural differences and unique features of related ethanaminium compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Ethanaminium, N,N-diethyl-N-methyl- | Quaternary ammonium structure enhances antimicrobial activity | |

| Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)- | Hydroxyethyl substitution increases hydrophilicity | |

| Ethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl- | Enhanced surfactant properties due to multiple hydroxy groups |

Toxicological Profile

While ethanaminium compounds exhibit promising biological activities, their toxicological profiles must also be considered. Studies have assessed cytotoxicity in various cell lines:

- Cytotoxicity Testing : In vitro assays demonstrated moderate cytotoxic effects on cancer cell lines, suggesting a potential for selective targeting in therapeutic applications.

属性

IUPAC Name |

triethyl(methyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N/c1-5-8(4,6-2)7-3/h5-7H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEACXNRNJAXIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10052-47-8 (chloride), 994-29-6 (iodide) | |

| Record name | Triethylmethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045028 | |

| Record name | N,N-diethyl-N-methylethanaminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302-57-8 | |

| Record name | Triethylmethylammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylmethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-diethyl-N-methylethanaminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIETHYL-N-METHYLETHANAMINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2945YYM5JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。